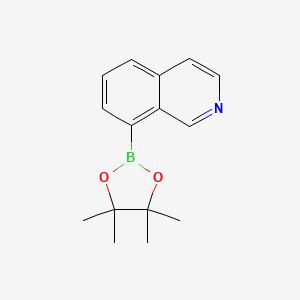

Isoquinonline-8-boronic acid pinacol ester

Descripción general

Descripción

Isoquinonline-8-boronic acid pinacol ester is an organic compound that features a boron atom within a dioxaborolane ring attached to an isoquinoline structure. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinonline-8-boronic acid pinacol ester typically involves the borylation of isoquinoline derivatives. One common method includes the use of pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dioxane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Isoquinonline-8-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids.

Reduction: The compound can be reduced to form boranes.

Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Boranes.

Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Aplicaciones Científicas De Investigación

Drug Development

Isoquinoline-8-boronic acid pinacol ester serves as a crucial building block in drug discovery due to its ability to interact with biological targets. Its applications include:

- Anticancer Agents : Research has shown that derivatives of isoquinoline exhibit anticancer properties by inhibiting enzymes involved in tumor growth . For instance, studies have synthesized novel isoquinoline derivatives that demonstrate significant antitumor activity.

- Enzyme Inhibition : The compound can selectively bind to diols and other nucleophilic compounds, which is essential for developing enzyme inhibitors and sensors .

Materials Science

The unique structural features of isoquinoline-8-boronic acid pinacol ester enable its use in materials science:

- Photophysical Properties : The isoquinoline core can be exploited to design materials with interesting optical properties such as fluorescence or phosphorescence .

- Polymer Development : The pinacol boronate ester group can be utilized in creating polymers or molecular probes for various research applications, enhancing material functionality .

Antitumor Activity Study

A recent study evaluated the anticancer effects of isoquinoline derivatives synthesized from isoquinoline-8-boronic acid pinacol ester. The results indicated that these derivatives inhibited cell proliferation in various cancer cell lines, demonstrating a promising therapeutic potential .

Sensor Development

Another study focused on developing sensors based on isoquinoline-8-boronic acid pinacol ester for detecting glucose levels in biological fluids. The sensor exhibited high sensitivity and selectivity, showcasing the compound's versatility beyond medicinal applications .

Mecanismo De Acción

The mechanism of action of Isoquinonline-8-boronic acid pinacol ester primarily involves its role as a boron-containing reagent. The boron atom can form stable complexes with various organic molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Isoquinonline-8-boronic acid pinacol ester is unique due to its isoquinoline structure, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

Isoquinoline-8-boronic acid pinacol ester (CAS Number: 2379560-77-5) is a significant compound in medicinal chemistry, primarily due to its unique structural features that allow for various biological activities. This article discusses its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Structural Characteristics

Isoquinoline-8-boronic acid pinacol ester contains an isoquinoline core, which is a bicyclic aromatic compound known for its pharmacological properties. The presence of the boronic acid moiety enhances its reactivity, enabling it to form reversible covalent bonds with biological targets. This feature is crucial for its application in drug development.

2. Synthesis Methods

The synthesis of isoquinoline-8-boronic acid pinacol ester is typically achieved through palladium-catalyzed cross-coupling reactions. The following methods are commonly employed:

- Borylation of Isoquinoline Derivatives : Utilizing bis(pinacolato)diboron in the presence of a palladium catalyst.

- Functionalization through Cross-Coupling : The boronate ester serves as a versatile handle for attaching various functional groups, enhancing the compound's biological activity.

3. Biological Activity

Isoquinoline derivatives, including isoquinoline-8-boronic acid pinacol ester, exhibit several biological activities:

- Antitumor Activity : Research indicates that derivatives synthesized from isoquinoline-8-boronic acid pinacol ester have shown promising results in inhibiting tumor growth, particularly in ovarian and breast cancers due to their ability to target poly ADP ribose polymerase (PARP) .

- Sensor Development : The compound's ability to selectively interact with diols and other nucleophilic compounds makes it suitable for developing biosensors .

- Antibacterial Properties : Structural modifications of isoquinoline derivatives have been linked to increased antibacterial activity against resistant strains such as MRSA .

Case Study 1: Antitumor Activity

A study demonstrated that isoquinoline derivatives synthesized from isoquinoline-8-boronic acid pinacol ester exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism involved the selective targeting of PARP, leading to apoptosis in cancer cells.

Case Study 2: Sensor Applications

Research on the binding affinity of isoquinoline-derived boronic acids revealed their potential in sensor technology. The ability to form stable complexes with diols allows for the development of sensors capable of detecting glucose levels in diabetic patients.

5. Comparative Analysis

The following table compares isoquinoline-8-boronic acid pinacol ester with other related compounds regarding their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isoquinoline-6-boronic acid pinacol ester | Isoquinoline derivative | Increased antibacterial activity |

| Quinoline-8-boronic acid pinacol ester | Quinoline derivative | Similar reactivity but different profile |

| Isoquinoline-4-boronic acid | Isoquinoline derivative | Notable for its fluorescent properties |

6. Conclusion

Isoquinoline-8-boronic acid pinacol ester is a versatile compound with significant potential in medicinal chemistry and biosensor technology. Its unique structural characteristics facilitate various biological interactions, making it a valuable scaffold for developing new therapeutic agents.

Q & A

Basic Questions

Q. What are common synthetic routes for preparing Isoquinoline-8-boronic acid pinacol ester?

- Methodology :

Decarboxylative Borylation : Activate carboxylic acids as N-hydroxyphthalimide esters, react with bis(catecholato)diboron under visible light (no catalyst), and isolate the pinacol boronic ester .

Iridium-Catalyzed Borylation : Direct aromatic borylation of heteroarenes using Ir catalysts (e.g., [Ir(COD)(OMe)]₂) with pinacolborane .

Oxidative Cleavage : Convert protected boronic esters (e.g., ammonium-containing derivatives) via NaIO₄-mediated cleavage in THF/H₂O/HCl, followed by ethanol extraction .

Q. Which analytical techniques are effective for characterizing boronic acid pinacol esters?

- Methods :

- HPLC : Reverse-phase HPLC with UV detection (λ = 290 nm) to quantify impurities in pinacolboronate esters .

- NMR : ¹H NMR peak integration (e.g., Pluronic® vs. boronic acid signals) to determine polymerization degrees in block copolymers .

- UV-Vis Spectroscopy : Monitor reaction kinetics (e.g., H₂O₂ reactivity at 405 nm) under varying pH conditions .

Q. What are typical reaction conditions for protodeboronation of alkyl boronic esters?

- Protocol :

- Use trifluoromethyl iodide as an oxidant in radical chain reactions to retain the boronic ester group .

- Catalytic protodeboronation of primary/secondary/tertiary esters via radical intermediates (e.g., TEMPO or AIBN initiation) .

Q. How does pH affect boronic ester stability in aqueous solutions?

- Kinetic Insights :

- At pH 7.27, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂, showing a 405 nm absorption peak. Reactivity decreases at pH > 9 due to boronate anion formation .

- Table 1: Reaction Rates at Different pH

| pH | Reaction Half-Life (min) |

|---|---|

| 6.91 | 120 |

| 7.27 | 90 |

| 9.04 | >180 |

Q. What are the applications in polymer science?

- RAFT Polymerization : Synthesize amphiphilic block copolymers (e.g., poly(4-pinacolatoborylstyrene)-b-PDMA) for micelle formation. Deprotection with HCl yields water-soluble boronic acid polymers .

Advanced Research Questions

Q. How is chemoselectivity achieved in Suzuki-Miyaura cross-couplings?

- Strategies :

- Speciation Control : Adjust solution equilibria (e.g., MIDA boronic esters) to favor homologation at elevated temperatures (50°C) or retain BMIDA adducts at 25°C .

- Thermodynamic Driving Forces : Use diboron reagents (e.g., B₂Pin₂) in biphasic systems to shift equilibrium toward boronic ester products .

Q. What mechanistic insights explain radical-based transformations?

- Key Pathways :

- Boryl Radical Propagation : Visible light initiates radical chains in decarboxylative borylation, eliminating the need for catalysts .

- Hydrogen Atom Transfer (HAT) : Trifluoromethyl radicals abstract α-C–H bonds in boron-ate complexes, enabling stereospecific 1,2-aryl/alkyl migrations .

Q. How do steric/electronic properties influence reaction outcomes?

- Steric Parameters :

- A-Value : 0.45 kcal/mol (comparable to -CH₃).

- Cone Angle : 132° (smaller than -SiMe₃).

- % Buried Volume : 12.4% (minimal steric bulk due to planar B-O-B motif) .

Q. How are stereochemical challenges addressed in allylboration reactions?

- Stereoselective Protocols :

- Use α,α-disubstituted allylic boronic esters for anti-Z-selective allylborations (e.g., cyclic esters for exocyclic tetrasubstituted alcohols) .

- Computational modeling (DFT) to predict transition-state geometries and optimize selectivity .

Q. What strategies optimize light-mediated boronic ester synthesis?

- Experimental Design :

- Use amide solvents (e.g., DMA) for radical stabilization.

- Photoinitiation at 450 nm with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a sensitizer .

- Table 2: Reaction Yields Under Varying Conditions

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Primary Alkyl | 85 | Visible light, 24 h |

| Tertiary Alkyl | 72 | 0.1 M DMA, B₂Cat₂ |

Propiedades

IUPAC Name |

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-7-5-6-11-8-9-17-10-12(11)13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYQUACKTLEYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC=CC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2379560-77-5 | |

| Record name | 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.